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Compound of Interest

Compound Name: 2-Bromobutanamide

Cat. No.: B1267324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-bromobutanamide (C2sHsBrNO), a valuable building block in organic synthesis. Due to
the limited availability of public experimental spectra for this specific compound, this guide
utilizes predicted data to facilitate its identification and characterization. The information is
presented in a structured format, including detailed tables of predicted nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized
experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-bromobutanamide. This
data has been generated using established spectroscopic principles and prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Data for 2-Bromobutanamide (Solvent: CDClIs, Field Strength: 400
MHz)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
~6.5-7.5 Broad Singlet 1H - -NHz (amide)
~55-6.5 Broad Singlet 1H - -NHz (amide)
Doublet of
~4.2 ] 1H ~7.0,~5.0 H-2
Triplets
~2.1 Multiplet 2H ~7.0 H-3
~1.1 Triplet 3H ~7.5 H-4

Table 2: Predicted 3C NMR Data for 2-Bromobutanamide (Solvent: CDClIs, Field Strength:

100 MHz)
Chemical Shift (6, ppm) Assighment
~172 C-1 (C=0)
~50 C-2 (CH-Br)
~30 C-3 (CH2)
~11 C-4 (CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Bromobutanamide
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Wavenumber . . . .

Intensity Functional Group Vibration Mode
(cm™)
3350 - 3180 Strong, Broad N-H Stretching (Amide)
2970 - 2860 Medium C-H Stretching (Alkyl)
~1650 Strong C=0 Stretching (Amide I)
~1630 Medium N-H Bending (Amide 1)
650 - 550 Medium-Strong C-Br Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The following data is predicted for electron ionization (EI) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Bromobutanamide

Relative Intensity Proposed
m/z Notes
(%) Fragment

Molecular ion (M¥),
165/167 10 [CaHsBrNOJ* showing characteristic

Br isotope pattern.

122/124 40 [CsHsBro)*+ Loss of -NH2
88 100 [CaHsNO]* Loss of Br radical.
Cleavage of the C2-
72 60 [CsHeNO]*
C3 bond.
57 80 [CaHo]* Butyl cation.
44 920 [CONHz2]* Amide fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-bromobutanamide in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz NMR spectrometer.
e 'H NMR Acquisition:

o Acquire the spectrum with a 90° pulse width.

o Set the spectral width to cover the range of 0-10 ppm.

o Use a relaxation delay of 1-2 seconds.

o Accumulate at least 16 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum with proton decoupling.

o Set the spectral width to cover the range of 0-200 ppm.

o Use a relaxation delay of 2-5 seconds.

o Accumulate a sufficient number of scans (typically several hundred to thousands) to
achieve an adequate signal-to-noise ratio.

e Processing: Process the acquired free induction decay (FID) with an appropriate window
function (e.g., exponential multiplication) and perform a Fourier transform. Phase and
baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent
peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: As 2-bromobutanamide is likely a solid, prepare a KBr (potassium
bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry
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KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it
into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[¢]

Co-add at least 16 scans to improve the signal-to-noise ratio.

Processing: The background spectrum is automatically subtracted from the sample spectrum
to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI)
source.

lonization: Bombard the sample with electrons at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Data Analysis: Analyze the fragmentation pattern to identify the molecular ion and
characteristic fragment ions. The presence of bromine will be indicated by pairs of peaks (M*
and M*+2) with nearly equal intensity.

Visualizations

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The following diagrams illustrate the logical workflow for spectroscopic analysis and the

molecular structure of 2-bromobutanamide.
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Caption: Workflow for the spectroscopic analysis of 2-bromobutanamide.

Caption: Molecular structure and predicted NMR correlations for 2-bromobutanamide.

¢ To cite this document: BenchChem. [Spectroscopic Data and Analysis of 2-
Bromobutanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1267324#spectroscopic-data-nmr-ir-ms-for-2-
bromobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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